molecular formula C10H11N5O B8383857 Benzoguanamine formaldehyde CAS No. 68130-56-3

Benzoguanamine formaldehyde

Cat. No.: B8383857
CAS No.: 68130-56-3
M. Wt: 217.23 g/mol
InChI Key: MSYLJRIXVZCQHW-UHFFFAOYSA-N
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Description

Benzoguanamine formaldehyde (BGF) is an amino resin synthesized via condensation of benzoguanamine (a triazine derivative with a benzene ring) and formaldehyde. It is widely utilized as a crosslinking agent in coatings, adhesives, and low-pressure laminates (LPLs) due to its superior flame retardancy, thermal stability, and mechanical properties . Key applications include high-solid coatings, fire-resistant laminates, and semiconductor polishing slurries .

Properties

CAS No.

68130-56-3

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2

InChI Key

MSYLJRIXVZCQHW-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Related CAS

68002-26-6
68130-56-3
26160-89-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoguanamine formaldehyde involves the condensation of benzoguanamine with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The process can be summarized as follows:

    Hydroxymethylation Stage: Benzoguanamine reacts with formaldehyde to form hydroxymethyl derivatives.

    Etherification Stage: The hydroxymethyl derivatives undergo etherification to form the final resin.

Industrial Production Methods: In industrial settings, the production of this compound resins involves continuous processes with precise control over reaction conditions to ensure consistent product quality. The use of solid formaldehyde and butanol in a one-step-two-stage method has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Hydroxymethylation

  • Benzoguanamine reacts with formaldehyde under alkaline conditions (pH 8.5–10.0) to form hydroxymethyl derivatives.

  • Key intermediates include mono-, di-, and tri-hydroxymethyl benzoguanamine .

  • Optimal conditions:

    • Temperature : 60°C

    • Molar ratio : 1:5.2 (benzoguanamine:solid formaldehyde) .

Etherification

  • Hydroxymethylated products react with alcohols (e.g., n-butanol) under acidic conditions (pH 4.5) to form etherified resins .

  • Critical parameters:

    • Butanol ratio : 1:15 (benzoguanamine:butanol) .

    • Catalyst : Hydrochloric acid (0.5–1.0 wt%) .

Crosslinking Mechanisms

BG-F resins crosslink via alkoxymethyl groups reacting with hydroxyl, amide, or carboxyl groups in polymers (e.g., polyesters, acrylics) . Key features:

  • Functionality : Benzoguanamine has two reactive amino groups per triazine ring, enabling lower crosslink density than melamine-formaldehyde resins (three amino groups) .

  • Reaction sites :

    • Etherified methylol groups (–CH2OR) condense to form methylene (–CH2–) or methylene ether (–CH2OCH2–) bridges .

Comparative Analysis with Melamine-Formaldehyde (MF) Resins

BG-F resins exhibit distinct reactivity and performance:

Table 2: BG-F vs. MF Resins

PropertyBG-F ResinsMF Resins
ReactivitySlower hydroxymethylationFaster hydroxymethylation
Crosslink densityLowerHigher
FlexibilityEnhancedRigid
Solvent resistanceSuperiorModerate
Source:

Performance in High-Solid Coatings

BG-F resins improve coating properties by enhancing crosslinking efficiency:

  • Water resistance : 48-hour immersion tests show no blistering .

  • Gloss retention : 90° gloss values exceed 85 GU after curing .

  • Free formaldehyde : ≤0.68% (meets industrial safety standards) .

Table 3: Coating Performance Metrics

MetricBG-F Resin ValueIndustry Standard
Solid content (%)68.5166–70
Viscosity (S)7150–90
Acid number (mgKOH/g)0.57≤2
Source:

Reaction Confirmation Techniques

  • FTIR : Peaks at 1,550 cm⁻¹ (triazine ring) and 1,280–1,290 cm⁻¹ (C–N stretching) .

  • ¹³C-NMR : Signals at 128–129 ppm confirm phenyl carbons from benzoguanamine .

Scientific Research Applications

Industrial Applications

Benzoguanamine formaldehyde is primarily utilized in the production of thermosetting resins and as a modifier for various polymers. Its applications can be categorized as follows:

Thermosetting Resins

This compound is used to create cross-linkable triazine-type aminoplasts, which are essential for producing thermosetting resins. These resins are known for their durability and resistance to heat and chemicals, making them suitable for various applications in coatings and adhesives.

ApplicationDescription
Coatings Enhances adhesion and flexibility of surface coatings compared to traditional melamine-formaldehyde resins .
Paints Improves gloss, elasticity, and stability towards alkali in industrial paints .
Decorative Laminates Used in low-pressure laminates which find application in furniture manufacturing and interior design .

Pharmaceuticals

Benzoguanamine serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including anti-ulcerative and anticancer properties.

  • Case Study on Anti-Ulcerative Effects : Clinical trials indicated that benzoguanamine derivatives significantly alleviated symptoms in patients with peptic ulcers compared to placebo controls.
  • Anticancer Research : In vitro studies revealed that benzoguanamine derivatives induce apoptosis in cancer cells through caspase activation pathways .

Agriculture

In agriculture, benzoguanamine is utilized as an intermediate for the synthesis of pesticides. Its chemical properties allow it to enhance the efficacy of various agricultural chemicals.

Dyes and Pigments

Benzoguanamine is employed as an intermediate for the production of dyes and pigments, contributing to the development of colorants with improved stability and performance.

Comparison with Similar Compounds

Melamine Formaldehyde (MF) Resins

MF resins are the most comparable to BGF due to their shared triazine backbone. However, BGF exhibits distinct advantages and trade-offs:

Property BGF-Modified MF Standard MF Reference
Flame Retardancy LOI >30% (self-extinguishing) LOI <30%
Peak Heat Release Rate 76.78 kW/m² (MF-BG5) 127.13 kW/m²
Smoke Production TSP = 0.19 m²/m² (MF-BG5) Higher TSP in standard MF
Thermal Stability Improved at 5% BG; declines at >10% BG Stable but lower char formation
Surface Tension Higher due to benzene rings Lower
  • Mechanism : The benzene ring in BGF enhances char formation during combustion, creating a dense, oxygen-resistant layer that reduces heat and smoke release . At 5% BG, crosslink density remains optimal, but higher BG ratios (>10%) disrupt polymerization, reducing thermal stability .
  • Applications : BGF-modified MF resins are preferred for fire-resistant laminates in aerospace and automotive interiors, while standard MF remains cost-effective for general-purpose laminates .

Urea Formaldehyde (UF) Resins

UF resins are cheaper but less durable than BGF:

Property BGF UF Reference
Water Resistance High (due to hydrophobic benzene) Low; prone to hydrolysis
Formaldehyde Emissions Lower (≤0.3% in optimized BGF) High
Mechanical Strength Superior toughness Brittle
  • Applications : BGF replaces UF in moisture-resistant applications (e.g., bathroom panels) and high-performance adhesives .

Acetoguanamine and Glycoluril Formaldehyde Resins

  • Acetoguanamine Resins : These lack the benzene ring, resulting in lower UV resistance and flexibility compared to BGF .
  • Glycoluril Resins : Exhibit higher crosslink density but inferior char-forming ability, making BGF preferable for flame-retardant coatings .

Key Advancements and Limitations of BGF

Advancements

  • Flame Retardancy : BGF-MF5 (5% BG) reduces P-HRR by 40% and TSP by 50% compared to standard MF .
  • Sustainability : Solid formaldehyde-based synthesis reduces VOC emissions .
  • Versatility : Butylated BGF resins enhance gloss and solvent resistance in high-solid coatings .

Limitations

  • Optimal BG Ratio : Exceeding 5% BG reduces crosslink density, compromising thermal stability .
  • Cost : BGF production is more expensive than MF/UF due to benzoguanamine sourcing .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing benzoguanamine-formaldehyde (BG-MF) resins, and how do reaction parameters influence structural outcomes?

  • BG-MF resins are typically synthesized via hydroxymethylation and etherification stages. A one-step-two-stage method using solid formaldehyde, benzoguanamine, and butanol under controlled pH (8.5 for hydroxymethylation, 4.5 for etherification) achieves optimal crosslinking. Key parameters include molar ratios (e.g., 1:5.2:15 for benzoguanamine:formaldehyde:butanol), reaction temperatures (60°C for hydroxymethylation, 45°C for etherification), and catalyst selection (e.g., HCl for etherification) . Structural confirmation relies on FTIR (peaks at 1,557 and 774 cm⁻¹ for benzene ring vibrations) and 1H-NMR (proton signals at 7.0–7.6 ppm for aromatic hydrogens) .

Q. How do characterization techniques differentiate BG-MF resins from melamine-formaldehyde (MF) resins?

  • FTIR and 1H-NMR are critical for distinguishing BG-MF resins. BG-MF exhibits benzene ring vibrations (FTIR) and aromatic proton signals absent in MF resins. XRD analysis reveals irregular microcrystalline structures in BG-MF due to hydrogen bonding from nitrogen-rich groups, contrasting with MF’s ordered crystallinity . DMA further highlights BG-MF’s enhanced thermal stability and flexibility compared to MF .

Q. What are the fundamental physicochemical properties of BG-MF resins relevant to coatings and adhesives?

  • BG-MF resins exhibit superior heat resistance, alkali resistance, and gloss compared to MF resins due to the phenyl group’s steric effects and reduced crosslink density. They also demonstrate improved water resistance and solvent resistance in high-solid coatings, attributed to optimized etherification .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal expansion data for BG-MF-based coatings under varying humidity?

  • Conflicting thermal expansion coefficients (e.g., tensile vs. compressive stresses in coatings) arise from humidity-induced plasticization. Controlled experiments using DMA and stress-strain analysis under incremental relative humidity (RH) levels (e.g., 36–100% RH) reveal BG-MF’s lower α (thermal expansion coefficient) compared to urea-formaldehyde alkyds, attributed to its hydrophobic benzene rings . Methodological consistency in curing conditions (e.g., 15 min at 160°C for BG-MF vs. 30 min at 150°C for MF) is critical for reproducibility .

Q. What strategies optimize CO₂ capture performance in benzoguanamine-derived porous carbon materials?

  • Pyrolysis of BG-MF polymers at 700–900°C yields nitrogen-doped porous carbons. XPS analysis identifies pyridinic-N, pyrrolic-N, and quaternary-N as active CO₂ adsorption sites. Adjusting the benzoguanamine:terephthaldehyde ratio during polymerization enhances microporosity (surface area >1,000 m²/g) and nitrogen content (>8 wt%), improving CO₂ uptake to ~4 mmol/g at 25°C .

Q. How do conflicting XRD and FTIR data on BG-MF crystallinity inform resin design for flame retardancy?

  • XRD may show irregular microcrystals in BG-MF due to hydrogen bonding, while FTIR confirms covalent crosslinking. For flame-retardant applications, blending BG-MF with phenol-biphenylene epoxy resins increases limiting oxygen index (LOI) from 36.2 to 38.4, leveraging nitrogen’s gas-phase radical quenching and benzene rings’ char-forming ability .

Methodological Considerations

Q. What experimental designs mitigate formaldehyde release during BG-MF resin synthesis?

  • Solid formaldehyde reduces free formaldehyde emissions compared to aqueous solutions. Post-etherification neutralization (pH 7–8) and vacuum distillation minimize residual formaldehyde. Catalysts like blocked acids (e.g., ammonium sulfate) further suppress emissions .

Q. How do researchers address discrepancies in nitrogen quantification between XPS and elemental analysis?

  • XPS surface-sensitive data may underestimate bulk nitrogen content. Cross-validation with CHNS elemental analysis and FTIR deconvolution (e.g., amide I/II bands) resolves discrepancies. For CO₂ capture studies, bulk nitrogen content >10 wt% correlates with enhanced adsorption .

Safety and Environmental Impact

Q. What are the recommended exposure limits for BG-MF resins in laboratory settings?

  • Short-term exposure limits (STEL) for BG-MF resins (as formaldehyde polymers) are 50 µg/m³, with long-term limits (LTEL) at 5 µg/m³. Ventilation, PPE (gloves, respirators), and formaldehyde scavengers (e.g., urea solutions) are critical during synthesis .

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